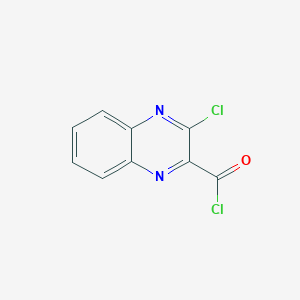

3-氯喹喙啉-2-甲酰氯

货号 B2731586

CAS 编号:

49679-41-6

分子量: 227.04

InChI 键: QIMCIIVGSIZXFU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

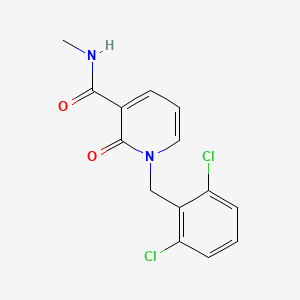

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound with the empirical formula C9H5ClN2O2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit significant biological activity .

Synthesis Analysis

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives has been a subject of research. For instance, a series of 3-chloroquinoxaline-2-carboxamides were prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol .Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carbonyl chloride consists of a quinoxaline core with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position .科学研究应用

化学转化和反应

- 3-羟基-2-苯基喹喔啉1-氧化物与乙酰氯的反应导致形成氯化物,并失去N-氧化物功能,表明3-氯喹喔啉-2-羰基氯在促进异常氯取代反应中起潜在作用(艾哈迈德、哈比卜、齐奥丁和巴希尔,1965)。

- 由3-氯喹喔啉-2-羰基氯和其他化合物合成新型四环体系,证明了其在创建新化学结构中的效用(埃勒、达特尔和霍尔泽,2007)。

新型化合物的合成

- 3-氯喹喔啉-2-羰基氯用于合成3-炔基喹喔啉-2-腈,它们是包括吡啶并[3,4-b]喹喔啉-1(2H)-亚胺在内的各种新型化合物的先驱(蒂亚格利维、古列夫斯卡娅、波扎尔斯基和阿斯卡列波娃,2013)。

- 它参与了一系列新型喹喔啉衍生物的创建,这些衍生物具有潜在的抗菌活性,突出了其在药物化学中的作用(索利曼和阿默,2012)。

在分析化学中的应用

- 3-氯喹喔啉-2-羰基氯用作液相色谱胺的荧光衍生化试剂,证明了其在分析化学中的效用(石田、山口、岩田和中村,1989)。

环境和电化学应用

- 该化合物在染料和污染物的电化学降解中发挥作用,表明其在环境应用中的潜力(拉杰库马尔、宋和金,2007)。

- 它参与污染物降解的电化学氧化过程,进一步强调了其环境意义(布里拉斯、卡尔佩和卡萨多,2000)。

未来方向

属性

IUPAC Name |

3-chloroquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMCIIVGSIZXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxaline-2-carbonyl chloride | |

Synthesis routes and methods

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.

[Compound]

Name

o-Halogeno-(hetero-)aryl-carboxylic acid halides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Citations

For This Compound

5

Citations

Synthesis of quinoxaline compounds and their medicinal properties against mycobacterium tuberculosis

… The reactions of 3-chloroquinoxaline-2-carbonyl chloride 99 with ferrocenyl alcohol and ferrocenyl amine were unsuccessful. However, 3-chloroquinoxaline-2-carbonyl ester 100A - C …

Number of citations: 0

ulspace.ul.ac.za

… [2,3-b]quinoxalin-4(1H)-one, are synthesized in one step from the corresponding 1-substuituted or 1,3-disubstituted 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride …

Number of citations: 34

onlinelibrary.wiley.com

… Initially, 3-chloroquinoxaline-2‑carbonyl chloride (1 5 5) was treated with terminal alkynes (1 5 6) to afford 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones (1 5 7) that on reaction with …

Number of citations: 5

www.sciencedirect.com

… for substrates with acid chloride group attached in the o-position to a pyridine-type nitrogen atom such as 3-fluoropicolinoyl chloride and 3-chloroquinoxaline2-carbonyl chloride. …

Number of citations: 24

www.ingentaconnect.com

… Next, we have obtained a series of 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones 5 by Sonogashira coupling of 3-chloroquinoxaline-2-carbonyl chloride (4), obtained from 3-…

Number of citations: 11

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)

![methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride](/img/structure/B2731517.png)

![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)